Linalyl anthranilate
Description
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIJSULEEDNKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025503 | |
| Record name | Linalyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
370.00 to 371.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol) | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.052-1.058 (15.5°) | |
| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
7149-26-0 | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Linalyl anthranilate | |
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| Record name | Linalyl anthranilate | |
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| Record name | LINALYL ANTHRANILATE | |
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| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate) | |
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| Record name | Linalyl anthranilate | |
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| Record name | Linalyl anthranilate | |
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| Record name | LINALYL ANTHRANILATE | |
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| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Linalyl anthranilate can be synthesized through the esterification of linalool with anthranilic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Linalyl anthranilate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the compound’s aroma and antimicrobial properties.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.
Substitution: Substitution reactions can occur at the ester or aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and amines derived from this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Safety Profile
Linalyl anthranilate is an ester derived from linalool and anthranilic acid. It exhibits a pleasant floral scent, making it a valuable ingredient in perfumery and cosmetics. Recent safety assessments indicate that this compound does not present significant genotoxic or reproductive toxicity concerns. Studies have shown that it is not phototoxic or photoallergenic, with a margin of exposure deemed adequate for current levels of use in Europe and North America .
Applications in Fragrance and Cosmetics
- Fragrance Component : this compound is commonly used in perfumes due to its floral aroma. It contributes to the overall scent profile and is often combined with other fragrance ingredients to enhance product appeal.
- Potential Allergen : Despite its pleasant scent, this compound can become a contact allergen when exposed to air, similar to other fragrance compounds such as linalool and linalyl acetate . This necessitates careful formulation in cosmetic products to minimize allergic reactions.
Food Preservation
This compound has been explored for its potential as a natural preservative in food products. Its antimicrobial properties make it suitable for inhibiting spoilage organisms and extending shelf life.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
- Against Antibiotic-Resistant Strains : A study focused on its activity against carbapenemase-producing Klebsiella pneumoniae demonstrated significant antimicrobial effects, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Biofilm Modulation : this compound has also shown promise in biofilm modulation, which is crucial for preventing infections associated with biofilms formed by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies and Research Findings
Mechanism of Action
Linalyl anthranilate exerts its antimicrobial effects by generating reactive oxygen species (ROS), which initiate lipid peroxidation and damage the bacterial membrane. This leads to increased membrane permeability, intracellular leakage of nucleic acids and proteins, and ultimately bacterial cell death . The compound targets the bacterial membrane, causing oxidative stress and disrupting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares linalyl anthranilate with structurally or functionally related esters, focusing on chemical properties, sources, applications, and biological activities:
Key Comparison Points
Structural Differences :
- This compound contains a terpene-derived linalool moiety esterified with anthranilic acid, enhancing its volatility and fragrance profile . In contrast, methyl anthranilate and butyl anthranilate have simpler alkyl chains, affecting their solubility and odor intensity .
Natural Occurrence: this compound is reported in lavender (21.92% in L. Methyl anthranilate is abundant in flowers like jasmine and citrus , while linalyl acetate is a hallmark of lavender oil (up to 35.27%) .
Biological Activities :
- Antimicrobial Effects : this compound disrupts bacterial membranes via ROS generation , whereas linalool (a precursor) directly inhibits fungal growth .
- Enzyme Inhibition : Linalyl and butyl anthranilate exhibit thyroid peroxidase (TPO) inhibition due to their aniline substructures, warranting reevaluation of their Cramer toxicity classes .
Safety and Regulatory Status :
- This compound’s irritancy and respiratory risks contrast with methyl anthranilate’s GRAS status . Butyl anthranilate, despite low oral toxicity (Cramer Class I), shares TPO-inhibiting risks with this compound .
Biological Activity
Linalyl anthranilate (LNA) is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and food preservation.
This compound is an ester derived from linalool and anthranilic acid. Its chemical structure allows it to exhibit a floral aroma, making it valuable in the fragrance and flavor industry. It is known by the CAS number 7149-26-0 and has been identified in several plant extracts and essential oils .
Recent studies have elucidated the antimicrobial mechanisms of LNA. A notable study demonstrated its effectiveness against carbapenemase-producing Klebsiella pneumoniae (KPC-KP). The findings indicated that LNA disrupts bacterial membranes by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The study reported:
- Membrane Damage : LNA treatment resulted in increased membrane permeability and cytoplasmic leakage of nucleic acids and proteins.
- Oxidative Stress : LNA induces oxidative stress through ROS generation, causing lipid peroxidation .
- Cellular Impact : Scanning and transmission electron microscopy revealed significant membrane breakage in treated cells .
Efficacy Against Biofilms
In addition to its direct antimicrobial effects, LNA has shown potential in modulating biofilm formation. A study involving Pseudomonas aeruginosa strains indicated that LNA could reduce biofilm growth, which is crucial for managing chronic infections, especially in cystic fibrosis patients .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, LNA demonstrated a minimum inhibitory concentration (MIC) effective against multiple bacterial strains, highlighting its potential as an alternative antimicrobial agent amid rising antibiotic resistance .
- Biofilm Modulation : A machine learning approach was utilized to analyze the biofilm modulation capabilities of essential oils containing LNA. Results indicated that LNA could significantly inhibit biofilm formation in clinical isolates of Pseudomonas aeruginosa, suggesting its application in treating biofilm-associated infections .
Safety Profile
While this compound shows promising biological activity, its safety profile has also been evaluated. Limited data suggest that it is not genotoxic at low concentrations typically encountered in consumer products. The metabolites formed after hydrolysis, namely linalool and anthranilic acid, are also considered safe based on available toxicological data .
Q & A
Q. What are the standard analytical methods for identifying and quantifying Linalyl anthranilate in complex mixtures?
- Methodology : Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is a validated approach. Detection parameters (e.g., UV absorption) should be optimized based on the compound’s logP (5.26) and molecular weight (273.38) .
- Solvent Compatibility : In plant extracts, this compound has been isolated using hexane, ethyl acetate, and butanol, with varying recovery rates depending on polarity. Hexane is optimal for non-polar matrices, while ethyl acetate balances selectivity for semi-polar compounds .
| Analytical Method | Mobile Phase | Column | Detection | Key Parameters |
|---|---|---|---|---|
| RP-HPLC | MeCN/H₂O/H₃PO₄ | Newcrom R1 | UV/MS | Retention time: ~9.18 min |
Q. How is this compound synthesized, and what are the key intermediates?
- Synthesis Pathway : The esterification of linalool with anthranilic acid under acid catalysis is a common route. Isotopic labeling (e.g., ¹³C, ¹⁵N) can track metabolic pathways or degradation products .
- Key Intermediates :
- Linalool (terpene alcohol precursor).
- Anthranilic acid (aromatic amine).
- Reaction monitoring via TLC or GC-MS ensures purity and yield.
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : NIOSH-approved respirators with organic vapor filters, chemical-resistant gloves, and safety goggles .
- Storage : Protect from light, store under inert gas (e.g., argon), and refrigerate (2–8°C) to prevent decomposition into toxic fumes (e.g., NOₓ) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?
- Stability Challenges :
-
Photodegradation: UV exposure accelerates breakdown, requiring amber glassware or opaque containers .
-
Thermal Degradation: Heating above 100°C releases hazardous gases (e.g., nitrogen oxides), necessitating inert atmospheres for high-temperature studies .
- Analytical Validation : Use GC-MS or LC-HRMS to identify degradation byproducts, such as anthranilic acid derivatives or oxidized terpenes .
Condition Degradation Pathway Key Byproducts Light exposure Photo-oxidation Anthraquinone derivatives High temperature Thermal decomposition NOₓ, CO, and fragmented terpenes
Q. What role does this compound play in plant secondary metabolism, and how can its presence be correlated with ecological interactions?
- Biological Function : Found in Thymus vulgaris and other aromatic plants, it may act as a semiochemical, deterring herbivores (e.g., Myzus persicae) while attracting pollinators .
- Experimental Design :
- Extraction : Sequential solvent extraction (hexane → ethyl acetate → butanol) to isolate volatile and semi-polar fractions .
- Bioassays : Pair gas chromatography with electrophysiological recordings (GC-EAD) to identify bioactive compounds in insect repellency studies .
Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in biological systems?
- Isotopic Tracers : ¹³C-labeled this compound can track absorption and metabolism in plant or animal models. For example:
-
Plant Studies : Apply ¹³C-labeled compound to roots or leaves, then analyze isotopic enrichment in tissues via NMR or LC-MS .
-
Microbial Degradation : Use ¹⁵N-labeled anthranilic acid to study microbial catabolism in soil ecosystems .
Isotope Application Analytical Tool ¹³C Metabolic flux analysis LC-MS/MS ¹⁵N Nitrogen cycle tracing in soil GC-IRMS
Addressing Data Contradictions
- Toxicity Data Gaps : While highlights respiratory irritation (H335), notes insufficient carcinogenicity or reproductive toxicity data. Researchers should adopt precautionary measures (e.g., fume hoods) and conduct in vitro assays (e.g., Ames test) to resolve uncertainties .
- Ecological Mobility : No data exists on soil mobility (). Methodological recommendations include soil column experiments with radiolabeled compounds to assess leaching potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
